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Cat. No.: B15566355 Get Quote

An In-depth Profile for Scientific and Drug
Development Professionals
This technical guide provides a comprehensive overview of the CAMA-1 cell line, a valuable in

vitro model for breast cancer research. The information presented herein is intended for

researchers, scientists, and professionals in the field of drug development. This document

details the cell line's doubling time, passage number, and key experimental protocols.

Furthermore, it elucidates the critical signaling pathways active within these cells.

Quantitative Data Summary
The following tables provide a structured summary of the key quantitative characteristics of the

CAMA-1 cell line.

Table 1: CAMA-1 Cell Line Doubling Time

Parameter Value Source

Doubling Time ~70 hours [1]

Doubling Time 72.94 hours [2]

Calculated Doubling Time 168.52 hours N/A

Table 2: CAMA-1 Cell Line Passage Information
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Parameter Details Source

Passage Number
An ampule frozen in May 1978

was at passage 21.

Core Characteristics
The CAMA-1 cell line was established from the pleural effusion of a 51-year-old Caucasian

female with adenocarcinoma of the breast[3]. These cells are adherent and exhibit an

epithelial-like morphology.

Experimental Protocols
Protocol for Determination of CAMA-1 Doubling Time
This protocol outlines the procedure for accurately calculating the population doubling time of

the CAMA-1 cell line.

Materials:

CAMA-1 cells

Complete growth medium (e.g., Eagle's Minimum Essential Medium (EMEM) supplemented

with 10% fetal bovine serum (FBS))

Phosphate-buffered saline (PBS), sterile

Trypsin-EDTA solution (0.25%)

Hemocytometer or automated cell counter

Cell culture flasks or plates

Incubator (37°C, 5% CO₂)

Procedure:

Cell Seeding:
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Culture CAMA-1 cells in a T-75 flask until they reach 70-80% confluency.

Wash the cells with sterile PBS.

Add 3-5 mL of Trypsin-EDTA solution and incubate at 37°C until cells detach.

Neutralize the trypsin with complete growth medium.

Centrifuge the cell suspension at 125 x g for 5 minutes.

Resuspend the cell pellet in a known volume of complete growth medium and perform a

cell count.

Seed a known number of cells (e.g., 2 x 10⁵ cells) into a new T-25 flask. This is your initial

cell number (N₀) at time zero (t₀).

Incubation and Monitoring:

Incubate the flask at 37°C in a 5% CO₂ humidified incubator.

Allow the cells to grow for a defined period (e.g., 72 or 96 hours), ensuring they remain in

the exponential growth phase and do not reach confluency.

Cell Counting:

After the incubation period, trypsinize the cells as described in step 1.

Resuspend the cell pellet in a known volume of medium and perform a cell count to

determine the final cell number (Nₜ) at time t.

Doubling Time Calculation:

Use the following formula to calculate the population doubling time (DT):

Where:

t = incubation time in hours

Nₜ = final cell number
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N₀ = initial cell number

Protocol for Subculturing CAMA-1 Cells
Materials:

CAMA-1 cells at 70-80% confluency

Complete growth medium

PBS, sterile

Trypsin-EDTA solution (0.25%)

Procedure:

Aspirate the culture medium from the flask.

Wash the cell monolayer with sterile PBS to remove any residual serum.

Add 3-5 mL of Trypsin-EDTA solution to the flask, ensuring the cell layer is covered.

Incubate at 37°C for 5-10 minutes, or until the cells have detached.

Add an equal volume of complete growth medium to inactivate the trypsin.

Gently pipette the cell suspension up and down to create a single-cell suspension.

Transfer the desired volume of the cell suspension to a new flask containing pre-warmed

complete growth medium. A split ratio of 1:2 to 1:4 is recommended.

Incubate at 37°C in a 5% CO₂ humidified incubator. Change the medium every 2-3 days.

Signaling Pathways and Experimental Workflows
Signaling Pathways in CAMA-1 Cells
CAMA-1 cells are characterized by their estrogen receptor (ER) positivity and mutations in the

tumor suppressor genes PTEN and TP53[3]. These characteristics dictate the key signaling
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pathways that are active in this cell line.

The diagram below illustrates the interplay between estrogen signaling and the consequences

of PTEN and p53 deficiency. Estrogen binding to its receptor can activate downstream

pathways like PI3K/AKT and MAPK, promoting cell proliferation. Concurrently, the loss of

function of PTEN and p53, both critical tumor suppressors, leads to the dysregulation of cell

cycle control and apoptosis, further contributing to tumorigenesis[4][5][6]. A recent study has

also shown that in CAMA-1 cells, the combination of TRAIL and Smac mimetics can induce

non-canonical NF-κB and IFN signaling when apoptosis is inhibited[7].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15566355?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

